molecular formula C15H17FN2OS B2748889 2-[(4-fluorophenyl)sulfanyl]-N-[3-(1H-pyrrol-1-yl)propyl]acetamide CAS No. 1226458-21-4

2-[(4-fluorophenyl)sulfanyl]-N-[3-(1H-pyrrol-1-yl)propyl]acetamide

Cat. No.: B2748889
CAS No.: 1226458-21-4
M. Wt: 292.37
InChI Key: RTAVXBPVLAHTOG-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)sulfanyl]-N-[3-(1H-pyrrol-1-yl)propyl]acetamide is a synthetic organic compound that features a pyrrole ring, a propyl chain, a fluorophenyl group, and a thioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-[3-(1H-pyrrol-1-yl)propyl]acetamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Attachment of the Propyl Chain: The propyl chain can be introduced via a nucleophilic substitution reaction, where a halogenated propyl derivative reacts with the pyrrole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be attached through a thiolation reaction, where a fluorophenyl thiol reacts with an acyl chloride to form the thioacetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)sulfanyl]-N-[3-(1H-pyrrol-1-yl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioacetamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-fluorophenyl)sulfanyl]-N-[3-(1H-pyrrol-1-yl)propyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological processes involving sulfur and fluorine-containing compounds.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-[3-(1H-pyrrol-1-yl)propyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The thioacetamide group can form covalent bonds with nucleophilic sites on proteins, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(1H-pyrrol-1-yl)propyl)-2-((4-chlorophenyl)thio)acetamide
  • N-(3-(1H-pyrrol-1-yl)propyl)-2-((4-bromophenyl)thio)acetamide
  • N-(3-(1H-pyrrol-1-yl)propyl)-2-((4-methylphenyl)thio)acetamide

Uniqueness

2-[(4-fluorophenyl)sulfanyl]-N-[3-(1H-pyrrol-1-yl)propyl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity of the compound, improve its metabolic stability, and modulate its interaction with biological targets.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(3-pyrrol-1-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2OS/c16-13-4-6-14(7-5-13)20-12-15(19)17-8-3-11-18-9-1-2-10-18/h1-2,4-7,9-10H,3,8,11-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTAVXBPVLAHTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CCCNC(=O)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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